

An In-Depth Technical Guide to the Spectroscopic Data of Ametryn

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ametryn-acetic acid	
Cat. No.:	B12365213	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Ametryn, a selective triazine herbicide. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visualization of its primary mechanism of action.

Spectroscopic Data of Ametryn

The following tables summarize the key spectroscopic data for Ametryn.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.05	br s	1H	N-H (isopropyl)
4.87	br s	1H	N-H (ethyl)
4.15	m	1H	CH (isopropyl)
3.41	q, J=7.2 Hz	2H	CH ₂ (ethyl)
2.43	S	3H	S-CH₃
1.20	t, J=7.2 Hz	3H	CH ₃ (ethyl)
1.18	d, J=6.4 Hz	6H	2 x CH₃ (isopropyl)

¹³C NMR (100.40 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
171.1	C=N (triazine ring)
164.9	C=N (triazine ring)
164.4	C=N (triazine ring)
42.9	CH (isopropyl)
35.8	CH ₂ (ethyl)
22.9	CH₃ (isopropyl)
15.1	CH₃ (ethyl)
12.9	S-CH₃

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
~3280	Strong, Broad	N-H Stretching (secondary amine)
~2970	Strong	C-H Stretching (aliphatic)
~1620	Strong	C=N Stretching (triazine ring)
~1550	Strong	N-H Bending (secondary amine)
~1400	Medium	C-H Bending (aliphatic)
~810	Strong	Triazine ring vibration

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
227	100	[M] ⁺ (Molecular Ion)
212	80	[M - CH ₃] ⁺
185	60	[M - C ₃ H ₆] ⁺
170	40	[M - C3H6 - CH3]+
143	30	[M - C ₃ H ₆ - C ₂ H ₄] ⁺
68	50	[C3H6N]+

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of Ametryn.

NMR Spectroscopy

Sample Preparation: A sample of Ametryn (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.



¹H NMR Parameters:

• Pulse Program: Standard single-pulse sequence (zg30).

• Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

• Spectral Width: 16 ppm

• Temperature: 298 K

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024

• Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

• Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of Ametryn is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Parameters:

• Spectral Range: 4000-400 cm⁻¹



• Resolution: 4 cm⁻¹

Number of Scans: 32

Mode: Transmittance

Mass Spectrometry (GC-MS)

Sample Preparation: A stock solution of Ametryn is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution in methanol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is employed.

GC Parameters:

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Inlet Temperature: 250 °C
- Injection Volume: 1 μL (splitless mode)
- Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 20 °C/min, hold for 1 min, then ramped to 300 °C at 20 °C/min, hold for 1 min.[1]

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV[1]
- Ion Source Temperature: 230 °C[1]
- Transfer Line Temperature: 250 °C[1]
- Scan Range: m/z 40-400[1]

Mechanism of Action: Photosynthesis Inhibition



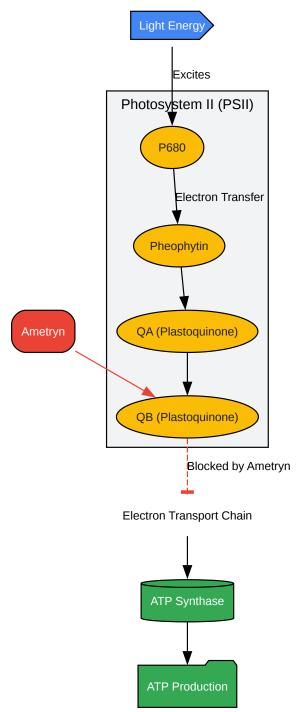
Foundational & Exploratory

Check Availability & Pricing

Ametryn functions as a herbicide by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. The following diagram illustrates this inhibitory pathway.



Mechanism of Ametryn as a Photosynthesis Inhibitor



Click to download full resolution via product page



Caption: Ametryn blocks electron transfer from QA to QB in Photosystem II, inhibiting photosynthesis.

Interpretation of Spectroscopic Data NMR Spectra

The ¹H NMR spectrum shows distinct signals for the ethyl and isopropyl groups, as well as the methylthio group. The broad singlets for the N-H protons are characteristic of secondary amines. The ¹³C NMR spectrum confirms the presence of the triazine ring carbons at low field and the aliphatic carbons at high field.

IR Spectrum

The IR spectrum is characterized by a broad N-H stretching band, indicative of hydrogen bonding in the secondary amine groups. The strong absorption around 1620 cm⁻¹ is due to the C=N stretching of the triazine ring, a key feature for identifying this class of compounds.

Mass Spectrum

The mass spectrum of Ametryn shows a prominent molecular ion peak at m/z 227, which is also the base peak. The fragmentation pattern is consistent with the structure, showing characteristic losses of a methyl group (m/z 212) and fragmentation of the alkyl side chains. The major fragmentations include the loss of a methyl radical and subsequent elimination of ethene and propene from the ethyl and isopropyl groups, respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Ametryn]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12365213#spectroscopic-data-nmr-ir-mass-spec-of-ametryn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com